Dapagliflozin propanediol anhydrous is a pharmaceutical compound primarily utilized in the management of type 2 diabetes mellitus. As a sodium-glucose cotransporter 2 inhibitor, it functions by preventing the kidneys from reabsorbing glucose back into the bloodstream, thereby aiding in blood sugar control. This compound is also studied for its potential benefits in treating heart failure and chronic kidney disease, making it significant in both clinical and research settings .
Dapagliflozin propanediol anhydrous is derived from dapagliflozin, which was initially developed through a series of synthetic methods that involve various chemical reactions and intermediates. The compound has been extensively characterized and documented in scientific literature, with various synthesis methods reported in patents and academic publications .
Dapagliflozin propanediol anhydrous falls under the category of pharmaceuticals and specifically within antidiabetic agents. It is classified as a sodium-glucose cotransporter 2 inhibitor, a class of drugs that has gained prominence for its role in managing diabetes and associated metabolic disorders .
The synthesis of dapagliflozin propanediol anhydrous typically involves multiple steps, including the preparation of various intermediates. One common method starts with the unprotected O-methyl compound, followed by methyl group removal using triethyl silane and boron trifluoride etherate. The intermediate is then acetylated with acetic anhydride in the presence of pyridine and dimethylaminopyridine. Finally, the acetyl groups are hydrolyzed using lithium hydroxide monohydrate to yield dapagliflozin .
The molecular formula for dapagliflozin propanediol anhydrous is , with a molecular weight of approximately 485.0 g/mol. The structure features a complex arrangement of carbon rings and functional groups characteristic of its classification as a sodium-glucose cotransporter 2 inhibitor.
Dapagliflozin propanediol anhydrous undergoes several types of chemical reactions:
Common reagents for these reactions include triethyl silane and boron trifluoride etherate .
The synthesis process often requires careful control of reaction conditions, such as temperature and solvent choice, to achieve high purity levels. For example, optimized methods may involve using diols like 1,2-butanediol or other similar compounds during specific reaction steps to enhance yield and purity .
The mechanism of action for dapagliflozin propanediol anhydrous involves inhibiting the sodium-glucose cotransporter 2 in the renal proximal tubules. By blocking this transporter, the drug reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. This mechanism not only helps lower blood glucose levels but also promotes weight loss and has beneficial effects on cardiovascular health .
Dapagliflozin propanediol anhydrous exhibits specific physical characteristics:
The chemical properties include stability under various conditions:
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) confirm these properties, indicating stability across different solid states .
Dapagliflozin propanediol anhydrous has several scientific applications:
Dapagliflozin, chemically designated as (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, emerged as the first sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for clinical use. Its development marked a paradigm shift in diabetes management by targeting renal glucose reabsorption. The propanediol anhydrous form represents a specific crystalline modification engineered to optimize physicochemical stability. Dapagliflozin was originally developed through collaborative efforts between Bristol-Myers Squibb and AstraZeneca, receiving initial FDA approval in 2014 for type 2 diabetes mellitus (T2DM) management [2] [5]. Pharmacologically, it belongs to the SGLT2 inhibitor class, which competitively and reversibly inhibits SGLT2 transporters in the proximal renal tubule, reducing renal glucose reabsorption capacity by 30–50% and promoting urinary glucose excretion [2] [6].
Table 1: Pharmacological Classification of SGLT2 Inhibitors
Drug Substance | Brand Name | Year Approved | Target Indication |
---|---|---|---|
Dapagliflozin | Farxiga/Forxiga | 2014 | T2DM, Heart Failure, CKD |
Other SGLT2 Inhibitors | Various | Varied | T2DM |
The therapeutic significance of dapagliflozin extends beyond glycemic control. By inhibiting SGLT2—responsible for ≈90% of renal glucose reabsorption—dapagliflozin induces glucosuria (≈70g glucose excreted daily at 10mg dose), thereby reducing plasma glucose concentrations independently of insulin secretion or sensitivity [2] [6]. This mechanism complements existing therapies by addressing hyperglycemia through a non-insulin-dependent pathway. Crucially, the propanediol anhydrous form ensures consistent bioavailability of the active pharmaceutical ingredient, maintaining pharmacological efficacy through optimized dissolution properties. Additional benefits include secondary effects on weight reduction (≈2 kg mean loss) and blood pressure modulation (≈4/2 mmHg reduction in systolic/diastolic pressure), attributable to osmotic diuresis and mild natriuresis [6]. The anhydrous form’s stability directly supports these clinical outcomes by preserving chemical integrity during manufacturing and storage.
Dapagliflozin demonstrates complex solid-state behavior, existing in multiple crystalline forms including hydrates, solvates, and anhydrous polymorphs. The propanediol monohydrate (DAP-PDH, marketed as Forxiga®) contains stoichiometric water molecules within its crystal lattice, while solvates incorporate organic solvents (e.g., methanol, acetone) [4]. In contrast, the propanediol anhydrous form is characterized by the absence of solvent or water molecules, achieved through controlled crystallization processes. This anhydrous form exhibits distinct physicochemical advantages:
Table 2: Solid-State Properties of Dapagliflozin Solid Forms
Property | Propanediol Anhydrous | Propanediol Monohydrate | Solvates |
---|---|---|---|
Crystal System | Monoclinic | Orthorhombic | Variable |
Stoichiometry | Solvent-free | 1:1 (Dapa:H₂O) | 1:1 with methanol/acetone |
Thermal Decomposition | >150°C | 140°C (with dehydration endotherm) | Solvent-dependent |
Hygroscopicity | Non-hygroscopic (<0.5% Δm) | Moderately hygroscopic | Variable |
XRD Peaks (°2θ) | 6.2°, 12.5°, 18.9° | 5.8°, 11.6°, 17.4° | Solvent-specific |
The anhydrous form is synthesized via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7